
(S)-Ethyl 4-amino-2,2-difluoro-6-phenylhexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenyl group attached to a hexanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the hexanoate backbone.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Phenylation: Attachment of the phenyl group via a Friedel-Crafts alkylation or similar reaction.
Esterification: Formation of the ethyl ester through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE: Without the hydrochloride salt.
®-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL: The enantiomer of the compound.
4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE DERIVATIVES: Compounds with different substituents on the hexanoate backbone.
Uniqueness
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C14H20ClF2NO2 |
|---|---|
Poids moléculaire |
307.76 g/mol |
Nom IUPAC |
ethyl (4S)-4-amino-2,2-difluoro-6-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C14H19F2NO2.ClH/c1-2-19-13(18)14(15,16)10-12(17)9-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,17H2,1H3;1H/t12-;/m0./s1 |
Clé InChI |
SFGDBVLXTZLBMP-YDALLXLXSA-N |
SMILES isomérique |
CCOC(=O)C(C[C@H](CCC1=CC=CC=C1)N)(F)F.Cl |
SMILES canonique |
CCOC(=O)C(CC(CCC1=CC=CC=C1)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





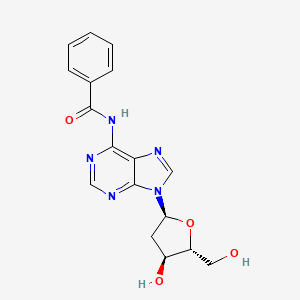
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
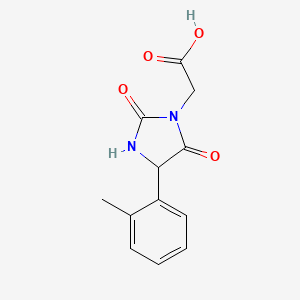

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
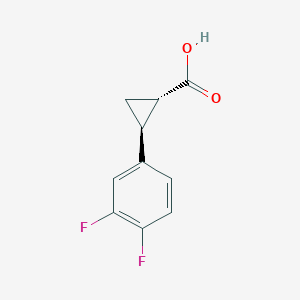
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
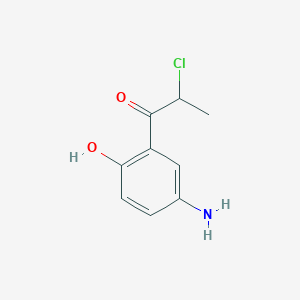
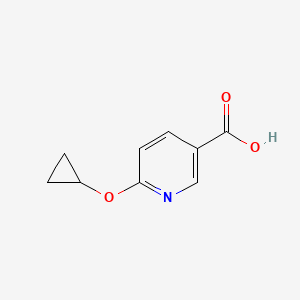
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
